An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-3-methoxypropan-2-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-3-methoxypropan-2-ol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-chloro-3-methoxypropan-2-ol (CAS No: 4151-97-7). This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a chloromethyl, a secondary alcohol, and a methoxy ether moiety makes it a versatile building block for the construction of complex molecular architectures. This guide will delve into its spectroscopic signature, provide field-proven insights into its handling and reactivity, and present detailed experimental protocols relevant to its synthesis and purification.
Introduction
1-Chloro-3-methoxypropan-2-ol is a chiral, trifunctional organic compound that has garnered significant interest as a key starting material in the synthesis of various biologically active molecules.[1] Its structure presents three distinct points for chemical modification: a reactive primary chloride, a secondary hydroxyl group, and a methoxy ether. This trifecta of functionality allows for sequential and regioselective reactions, a highly desirable characteristic in multistep synthetic campaigns. The primary application of this compound lies in its role as a crucial precursor in the synthesis of antiviral drugs, most notably O-Methylganciclovir, an analogue of Ganciclovir.[2][3] This guide aims to provide a holistic understanding of 1-chloro-3-methoxypropan-2-ol, empowering researchers to effectively utilize this versatile synthon in their drug discovery and development endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. 1-Chloro-3-methoxypropan-2-ol is a clear, faintly yellow, oily liquid at room temperature.[1] A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Chloro-3-methoxypropan-2-ol
| Property | Value | Source(s) |
| CAS Number | 4151-97-7 | [4][5] |
| Molecular Formula | C₄H₉ClO₂ | [6] |
| Molecular Weight | 124.57 g/mol | [6] |
| Appearance | Clear faintly yellow/Oily Liquid | [1] |
| Boiling Point | 171 °C | [5][7] |
| Density | 1.161 g/cm³ | [7][8] |
| Refractive Index | 1.4463 | [5][7] |
| Flash Point | 72 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [8] |
| pKa (Predicted) | 13.28 ± 0.20 | [8] |
| InChI | InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | [6] |
| SMILES | COCC(O)CCl | [7] |
Spectroscopic Data Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures of 1-chloro-3-methoxypropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.3-3.4 ppm.[8] The protons of the chloromethyl group (-CH₂Cl) and the methoxymethyl group (-CH₂OCH₃) will likely appear as multiplets or doublets of doublets due to coupling with the proton on the chiral center. The proton attached to the carbon bearing the hydroxyl group (-CHOH) will also be a multiplet, and its chemical shift will be dependent on the solvent and concentration. The hydroxyl proton (-OH) will appear as a broad singlet, and its position can vary significantly.
-
¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The methoxy carbon will resonate around 59 ppm.[8] The carbon of the chloromethyl group will be in the range of 45-50 ppm, while the carbon of the methoxymethyl group will be around 70-75 ppm. The carbon bearing the hydroxyl group will appear at approximately 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-chloro-3-methoxypropan-2-ol will be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[9] The C-H stretching vibrations of the aliphatic groups will appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[6]
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 124 would be expected, along with an (M+2)⁺ peak at m/z 126 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[10] Common fragmentation patterns would involve the loss of a chloromethyl radical (•CH₂Cl), a methoxy radical (•OCH₃), or a water molecule (H₂O) from the molecular ion.
Synthesis and Purification
Synthetic Approach
1-Chloro-3-methoxypropan-2-ol is typically synthesized via the ring-opening of a suitable epoxide precursor. A common and efficient method involves the acid-catalyzed ring-opening of glycidyl methyl ether with hydrochloric acid.[3][11] This reaction proceeds via an Sₙ2-type mechanism where the chloride ion acts as the nucleophile.
Start [label="Glycidyl Methyl Ether", shape=ellipse, fillcolor="#FBBC05"]; Reagent [label="Hydrochloric Acid (HCl)"]; Product [label="1-Chloro-3-methoxypropan-2-ol", shape=ellipse, fillcolor="#34A853"]; Mechanism [label="Nucleophilic Ring-Opening", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Mechanism [label="Reacts with"]; Reagent -> Mechanism; Mechanism -> Product [label="Forms"]; }
The regioselectivity of the ring-opening is a critical aspect. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the protonated epoxide due to the partial positive charge stabilization. However, in the case of glycidyl methyl ether, the attack occurs at the less sterically hindered primary carbon, leading to the desired product.
Experimental Protocol: Synthesis of 1-Chloro-3-methoxypropan-2-ol
This protocol is a generalized procedure based on established chemical principles of epoxide ring-opening reactions. Researchers should consult the primary literature for specific reaction conditions and safety precautions.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Charge the flask with glycidyl methyl ether. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-chloro-3-methoxypropan-2-ol.[12]
Chemical Reactivity and Applications
The synthetic utility of 1-chloro-3-methoxypropan-2-ol stems from the differential reactivity of its functional groups. The primary chloride is a good leaving group and is susceptible to nucleophilic substitution, while the secondary hydroxyl group can be acylated, alkylated, or oxidized.
Key Reactions
-
Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce new functional groups.
-
Etherification/Esterification: The hydroxyl group can be deprotonated with a base and then alkylated to form an ether, or it can be reacted with an acyl chloride or anhydride to form an ester.
-
Epoxidation: Treatment with a strong base can induce an intramolecular Sₙ2 reaction, where the deprotonated hydroxyl group displaces the chloride to form the corresponding epoxide, glycidyl methyl ether.
Main [label="1-Chloro-3-methoxypropan-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NucSub [label="Nucleophilic Substitution\n(at -CH2Cl)"]; EtherEster [label="Etherification/Esterification\n(at -OH)"]; Epox [label="Intramolecular Epoxidation"]; Guanine [label="Alkylation of Guanine Derivatives", fillcolor="#FBBC05"];
Main -> NucSub [label="Nu-"]; Main -> EtherEster [label="R-X or RCOCl"]; Main -> Epox [label="Base"]; NucSub -> Guanine [label="e.g., Guanine"]; }
Application in Drug Synthesis: O-Methylganciclovir
A prime example of the utility of 1-chloro-3-methoxypropan-2-ol is in the synthesis of O-Methylganciclovir, an antiviral agent.[2] In this synthesis, the chloro-alcohol acts as an alkylating agent for a protected guanine derivative. The reaction typically involves the deprotonation of the guanine derivative with a suitable base, followed by nucleophilic attack on the chloromethyl group of 1-chloro-3-methoxypropan-2-ol.[13] This reaction highlights the importance of this synthon in introducing a key side chain found in many antiviral nucleoside analogues.
Safety and Handling
1-Chloro-3-methoxypropan-2-ol is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information for 1-Chloro-3-methoxypropan-2-ol
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [4][6] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [4] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Chloro-3-methoxypropan-2-ol is a synthetically versatile and valuable building block, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex target molecules, including antiviral drugs. A thorough understanding of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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